molecular formula C20H27ClN2O2 B10810265 1-(2-chlorobenzoyl)-N-cycloheptylpiperidine-4-carboxamide

1-(2-chlorobenzoyl)-N-cycloheptylpiperidine-4-carboxamide

Cat. No.: B10810265
M. Wt: 362.9 g/mol
InChI Key: BTAFLXSQLMFSOY-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzoyl)-N-cycloheptylpiperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a chlorobenzoyl group attached to a piperidine ring, which is further substituted with a cycloheptyl group and a carboxamide moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Properties

IUPAC Name

1-(2-chlorobenzoyl)-N-cycloheptylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27ClN2O2/c21-18-10-6-5-9-17(18)20(25)23-13-11-15(12-14-23)19(24)22-16-7-3-1-2-4-8-16/h5-6,9-10,15-16H,1-4,7-8,11-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTAFLXSQLMFSOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-chlorobenzoyl)-N-cycloheptylpiperidine-4-carboxamide involves several steps, starting with the preparation of the key intermediates. One common method involves the reaction of 2-chlorobenzoyl chloride with piperidine in the presence of a base such as triethylamine to form 1-(2-chlorobenzoyl)piperidine. This intermediate is then reacted with cycloheptylamine to yield the final product, 1-(2-chlorobenzoyl)-N-cycloheptylpiperidine-4-carboxamide. The reaction conditions typically involve the use of an organic solvent such as dichloromethane and are carried out at room temperature .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

1-(2-Chlorobenzoyl)-N-cycloheptylpiperidine-4-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Chlorobenzoyl)-N-cycloheptylpiperidine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including its effects on various cellular processes and its interactions with biological macromolecules.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as an analgesic, anti-inflammatory, or antineoplastic agent.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals .

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzoyl)-N-cycloheptylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. For example, it may act as an inhibitor of specific enzymes involved in inflammatory pathways, thereby reducing inflammation and pain. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-(2-Chlorobenzoyl)-N-cycloheptylpiperidine-4-carboxamide can be compared with other similar compounds, such as:

The uniqueness of 1-(2-chlorobenzoyl)-N-cycloheptylpiperidine-4-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are not observed in its analogs.

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